The Chemical and Physical Properties of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate: A Comprehensive Guide for Lipidomics
The Chemical and Physical Properties of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate: A Comprehensive Guide for Lipidomics
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Identity
In the specialized field of lipidomics and mass spectrometry, the absolute quantification of endogenous diacylglycerols (DAGs) requires internal standards that perfectly mimic target analytes while remaining entirely distinct from the biological background. (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate , widely known as 1,3-dinonadecanoin , serves this exact purpose.
As a Senior Application Scientist, I frequently design assays around this synthetic, symmetric DAG. It consists of a glycerol backbone esterified at the sn-1 and sn-3 positions with nonadecanoic acid (a 19-carbon saturated fatty acid), leaving a free hydroxyl group at the sn-2 position. Because odd-chain fatty acids are exceptionally rare in mammalian systems, 1,3-dinonadecanoin provides a pristine, interference-free baseline for high-fidelity lipid quantification ().
Quantitative Data: Chemical & Physical Properties
The structural symmetry and long saturated acyl chains of 1,3-dinonadecanoin dictate its thermodynamic behavior, rendering it highly hydrophobic and soluble only in non-polar or moderately polar organic solvents ([1]).
| Property | Value |
| IUPAC Name | (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate |
| Common Synonyms | 1,3-Dinonadecanoin; 1,3-dinonadecanoyl-sn-glycerol; DG(19:0/0:0/19:0) |
| CAS Registry Number | 372490-74-9 |
| Molecular Formula | C₄₁H₈₀O₅ |
| Molecular Weight | 653.07 g/mol |
| Monoisotopic Exact Mass | 652.601 Da |
| Physical Form | Solid / Neat Powder |
| Boiling Point | ~689.4 °C (Predicted) |
| Storage Temperature | Room Temperature (Neat solid); -20°C (in solution) |
| Solvent Compatibility | Chloroform, Methanol, Ethanol, Tetrahydrofuran (THF) |
Mechanistic Role in Lipidomics: The Causality of Choice
In assay development, the choice of an internal standard dictates the integrity of the entire dataset. The causality behind selecting 1,3-dinonadecanoin is deeply rooted in mammalian biochemistry and chromatographic thermodynamics.
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Negligible Endogenous Background: Mammalian fatty acid synthase (FASN) predominantly generates even-chain fatty acids (e.g., palmitate C16:0, stearate C18:0) via the iterative condensation of malonyl-CoA. Odd-chain fatty acids (OCFAs) like C19:0 are virtually non-existent in human tissue, arising only from trace dietary intake. Thus, spiking 1,3-dinonadecanoin into a biological matrix guarantees zero signal overlap with endogenous lipids.
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Ionization Parity: Because its structural homology matches endogenous DAGs, 1,3-dinonadecanoin exhibits identical extraction recoveries and electrospray ionization (ESI) efficiencies. This effectively neutralizes matrix effects and ion suppression variables, allowing for the calculation of highly accurate response factors ([2]).
Caption: Causality tree demonstrating the analytical advantages of odd-chain DAG internal standards.
Experimental Workflow: High-Fidelity Lipid Extraction & LC-MS/MS
To leverage 1,3-dinonadecanoin effectively, the analytical protocol must be treated as a self-validating system. The following methodology details a modified Bligh-Dyer extraction coupled with LC-MS/MS, specifically optimized for diacylglycerol quantification.
Caption: Workflow for lipidomic quantification using 1,3-dinonadecanoin as an internal standard.
Step-by-Step Protocol & Mechanistic Causality
Step 1: Pre-Extraction Spiking (The Causality of Recovery Tracking)
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Action: Aliquot 50 µL of biological plasma into a glass vial. Immediately spike with 10 µL of a 1 µg/mL 1,3-dinonadecanoin standard solution (prepared in 1:1 methanol/chloroform).
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Causality: Spiking the internal standard before any solvent addition ensures that the standard undergoes the exact same physical partitioning, enzymatic degradation, and transfer losses as the endogenous DAGs. This makes the final peak area ratio a true reflection of the initial biological concentration.
Step 2: Biphasic Lipid Extraction
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Action: Add 150 µL of LC-MS grade methanol and 150 µL of chloroform. Vortex vigorously for 30 seconds. Add 135 µL of MS-grade water to induce phase separation. Centrifuge at 3,000 × g for 10 minutes at 4°C.
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Causality: The methanol disrupts the hydrogen-bonding network of lipid-protein complexes, while the chloroform acts as the primary thermodynamic sink for hydrophobic DAGs. The addition of water forces a biphasic system where proteins and polar metabolites partition into the upper aqueous layer, leaving 1,3-dinonadecanoin and endogenous lipids isolated in the lower organic layer.
Step 3: Organic Phase Recovery and Reconstitution
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Action: Carefully extract the lower organic phase using a glass Hamilton syringe (strictly avoiding the proteinaceous interphase). Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).
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Causality: Nitrogen prevents the oxidative degradation of unsaturated endogenous lipids. The reconstitution solvent is chosen to match the initial mobile phase conditions of the LC system, preventing chromatographic peak broadening.
Step 4: LC-MS/MS Analysis (ESI+ Mode)
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Action: Inject 5 µL onto a C18 reversed-phase column. Use a mobile phase gradient containing 10 mM ammonium formate. Monitor the transition for 1,3-dinonadecanoin using Multiple Reaction Monitoring (MRM).
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Causality: DAGs lack a highly ionizable polar headgroup. The inclusion of ammonium formate in the mobile phase forces the formation of ammonium adducts [M+NH4]+ . For 1,3-dinonadecanoin (Exact Mass 652.60 Da), the precursor ion is m/z 670.6. Collision-induced dissociation (CID) yields a neutral loss of one fatty acid plus ammonia, forming the characteristic product ion necessary for precise quantification.
System Validation Parameter (Trustworthiness)
To ensure the protocol is a self-validating system, always run a matrix blank (e.g., synthetic lipid-free serum) spiked with the identical concentration of 1,3-dinonadecanoin. A calculated recovery rate of >85% with a Coefficient of Variation (CV) <5% across technical triplicates validates the extraction thermodynamics and confirms the absolute absence of instrumental drift or ion suppression.
References
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MDPI. "Kinetics of Grape Seed Oil Epoxidation in Supercritical CO2" (Utilization of 1,3-Dinonadecanoin as a diglyceride standard). URL: [Link][2]
